N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
CAS No.: 2097862-99-0
Cat. No.: VC4358626
Molecular Formula: C18H19FN2O
Molecular Weight: 298.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097862-99-0 |
|---|---|
| Molecular Formula | C18H19FN2O |
| Molecular Weight | 298.361 |
| IUPAC Name | N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
| Standard InChI Key | PIGGHJOLVHNIJH-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F |
Introduction
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug discovery. Its unique structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Synthesis and Characterization
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide involves several synthetic routes, with reaction conditions such as temperature, solvent, and catalysts being critical for optimizing yield and purity. Characterization techniques like NMR and MS are employed to confirm the structure of the synthesized compound.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in drug discovery programs targeting diseases such as cancer or neurological disorders. Its unique structure may offer novel interactions with biological targets, making it a candidate for further pharmacological evaluation.
Mechanism of Action
The mechanism of action for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is not yet fully characterized but may involve interactions with specific biological targets such as enzymes or receptors. Further studies involving binding assays and cellular assays are needed to elucidate its mechanism of action thoroughly.
Future Research Directions
Future research should focus on optimizing the compound's structure through structure-activity relationship studies to enhance efficacy and reduce side effects. Additionally, in-depth biological testing is necessary to fully understand its potential therapeutic benefits.
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